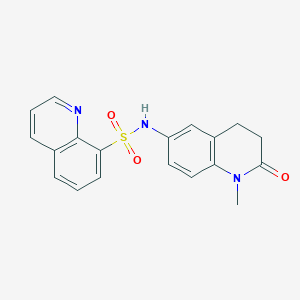

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is a heterocyclic compound featuring a quinoline core substituted with a sulfonamide group at the 8-position, linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-22-16-9-8-15(12-14(16)7-10-18(22)23)21-26(24,25)17-6-2-4-13-5-3-11-20-19(13)17/h2-6,8-9,11-12,21H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDZJHUIEYLWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of quinoline-8-sulfonyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and protein interactions. Its sulfonamide group can interact with biological targets, making it useful in drug discovery.

Medicine: In the medical field, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomerism in Sulfonamide Derivatives

- Target Compound: The sulfonamide group is positioned at the 8-site of the quinoline ring.

- Analog from : 1-Alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamides feature sulfonamide substitution at the 3-position of the quinoline ring.

- Electronic effects from the sulfonyl group also vary with substitution site, influencing acidity and solubility .

Carboxamide vs. Sulfonamide Functionality

- Target Compound : Contains a sulfonamide (-SO₂-NH-) linker.

- Analog from : N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives use a carboxamide (-CO-NH-) group.

- Key Difference : Sulfonamides exhibit stronger electron-withdrawing effects and higher acidity (pKa ~10–11) than carboxamides (pKa ~15–17), impacting solubility, metabolic stability, and protein-binding interactions .

Tetrahydroquinoline Modifications

- Target Compound: Incorporates a 1-methyl-2-oxo-tetrahydroquinolin-6-yl group.

- Analog from : (R)-N-[4-(1-Methyl-2-oxo-tetrahydroquinolin-6-yl)-tetrahydroisoquinolin-8-yl]propionamide shares the 1-methyl-2-oxo-tetrahydroquinolin fragment but replaces sulfonamide with propionamide.

Physicochemical Comparison

Computational and Crystallographic Tools

- SHELX Software () : Widely used for refining crystal structures of small molecules, applicable to the target compound for confirming stereochemistry and intermolecular interactions .

- Mercury () : Facilitates visualization of crystal packing and void analysis, critical for comparing the target’s solid-state behavior with analogs .

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 342.43 g/mol |

| IUPAC Name | This compound |

| LogP | 2.7258 |

| Polar Surface Area | 45.871 Ų |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit key enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes critical for disease progression.

- DNA Intercalation : The quinoline moiety allows for intercalation into DNA structures, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells.

- Receptor Modulation : The compound has been shown to interact with specific receptors involved in inflammatory and immune responses, suggesting a role in modulating these pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study evaluated its efficacy against various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate (DU145) | 0.054 | Induces apoptosis |

| Cervical (HeLa) | 0.048 | Cell cycle arrest (G2/M phase) |

| Lung (A549) | 0.100 | Inhibits tubulin assembly |

| Liver (HepG2) | 0.200 | DNA intercalation |

| Breast (MCF7) | 0.150 | Disruption of microtubule dynamics |

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is primarily through the inhibition of bacterial enzyme systems critical for cell wall synthesis.

Case Studies

- Study on Anticancer Efficacy : In vitro studies showed that this compound significantly reduced cell viability in A549 lung cancer cells by inducing apoptosis through caspase activation.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.